![molecular formula C7H4Cl2N2S B3279893 2,7-Dichlorobenzo[d]thiazol-6-amine CAS No. 70200-94-1](/img/structure/B3279893.png)

2,7-Dichlorobenzo[d]thiazol-6-amine

Overview

Description

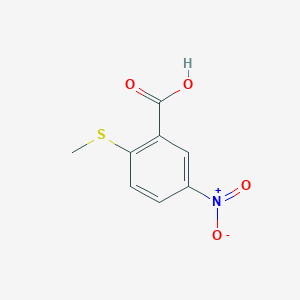

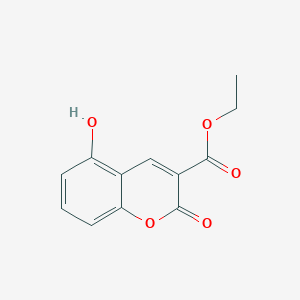

Molecular Structure Analysis

The molecular structure of 2,7-Dichlorobenzo[d]thiazol-6-amine consists of a benzo[d]thiazole ring with two chlorine atoms and a primary amine group at positions 2, 7, and 6 respectively.Scientific Research Applications

Medicinal Chemistry and Drug Development

- Anticancer Properties : Researchers have explored the potential of 2,7-Dichlorobenzo[d]thiazol-6-amine as an anticancer agent. Its unique structure may inhibit tumor growth or induce apoptosis in cancer cells .

- Kinase Inhibitors : The compound’s thiazole ring could serve as a scaffold for developing kinase inhibitors. These molecules play a crucial role in regulating cellular processes and are promising targets for drug discovery .

Materials Science and Organic Electronics

- Organic Semiconductors : this compound derivatives have been investigated for their semiconducting properties. These materials can be used in organic field-effect transistors (OFETs) and other electronic devices .

- Photovoltaics : Researchers explore its potential as a building block for organic photovoltaic materials. The compound’s electron-donating and accepting properties make it suitable for solar cell applications .

Agrochemicals and Pesticides

- Herbicides and Fungicides : The compound’s chlorinated aromatic rings may contribute to its herbicidal or fungicidal activity. Researchers investigate its effectiveness in controlling weeds and plant diseases .

Environmental Chemistry

- Water Treatment : Some studies suggest that this compound could be used in water treatment processes. Its reactivity and stability make it a potential candidate for removing pollutants from water .

Analytical Chemistry

- Analyte Detection : Researchers have explored its use as a probe or sensor for detecting specific analytes. Its fluorescence properties could be harnessed for sensitive detection methods .

Coordination Chemistry and Metal Complexes

- Ligand Design : The compound’s nitrogen and sulfur atoms can coordinate with metal ions. Scientists investigate its role as a ligand in metal complexes, potentially leading to novel catalytic systems .

These applications highlight the versatility of this compound across diverse scientific disciplines. Keep in mind that ongoing research may uncover additional uses or refine existing ones. If you need further details or have any specific questions, feel free to ask! 😊

Mechanism of Action

Target of Action

Thiazole derivatives, to which this compound belongs, have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives are known to interact with various targets leading to their diverse biological activities . For instance, some thiazole derivatives have shown anti-inflammatory and analgesic activity with a fast onset of action .

Biochemical Pathways

Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities .

Result of Action

Some thiazole derivatives have demonstrated potent effects on prostate cancer cells .

properties

IUPAC Name |

2,7-dichloro-1,3-benzothiazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2S/c8-5-3(10)1-2-4-6(5)12-7(9)11-4/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNORRHJKCKZESK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1N)Cl)SC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

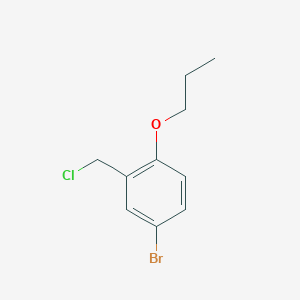

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Thieno[3,4-b][1,4]dioxepin, 3,3-dihexyl-3,4-dihydro-](/img/structure/B3279820.png)

![5-[(Isopropylamino)sulfonyl]-2-methylbenzoic acid](/img/structure/B3279834.png)

![2,7-Dichlorobenzo[d]thiazol-4-amine](/img/structure/B3279887.png)

![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B3279899.png)

![2-[(1S)-1-Aminoethyl]-3-methylphenol](/img/structure/B3279909.png)